(S)-b-Amino-3-(trifluoromethyl)benzenepropanol
Description
(S)-β-Amino-3-(trifluoromethyl)benzenepropanol is a chiral β-amino alcohol characterized by a benzene ring substituted with a trifluoromethyl group at the 3-position and a propanol chain bearing an amino group at the β-carbon. The (S)-configuration denotes the stereochemistry at the chiral center (β-carbon).
IUPAC Nomenclature: The systematic name adheres to IUPAC guidelines . The parent structure is benzenepropanol, with substituents prioritized as follows:
- 3-(trifluoromethyl): A strong electron-withdrawing group (EWG) on the benzene ring.
- β-amino: The amino group (-NH₂) is located on the second carbon of the propanol chain.
- (S)-configuration: Indicates the spatial arrangement at the β-carbon, critical for biological interactions.
This compound’s structure combines aromatic, fluorinated, and amino-alcohol motifs, making it valuable in medicinal chemistry and catalysis.
Properties
IUPAC Name |
(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVKZFYOETWTIT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-β-Amino-3-(trifluoromethyl)benzenepropanol, with the CAS number 938462-26-1, is a chiral compound that features a β-amino alcohol structure. Its molecular formula is C₁₀H₁₂F₃NO, and it has a molecular weight of 219.21 g/mol. The presence of a trifluoromethyl group significantly enhances its biological activity and physicochemical properties, making it a valuable compound in medicinal chemistry and organic synthesis.
Antidepressant Properties
Research indicates that compounds similar to (S)-β-Amino-3-(trifluoromethyl)benzenepropanol exhibit potential antidepressant properties. This is attributed to their ability to interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Studies have shown that such compounds can lead to increased levels of these neurotransmitters, which are crucial for mood regulation.
The biological activity of (S)-β-Amino-3-(trifluoromethyl)benzenepropanol is primarily linked to its interaction with various biological targets:
- Binding Affinities : The compound shows significant binding affinity towards serotonin receptors, which play a vital role in mood regulation.
- Neurotransmitter Modulation : It may enhance the release or reuptake inhibition of key neurotransmitters, contributing to its antidepressant effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of (S)-β-Amino-3-(trifluoromethyl)benzenepropanol, a comparison with structurally similar compounds can be insightful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(Trifluoromethyl)aniline | 98-16-8 | Exhibits different reactivity due to the absence of an alcohol group. |
| 3-Aminobenzotrifluoride | 161.1244 | Lacks hydroxyl functionality; primarily used in dye synthesis. |
| β-Amino-α-trifluoromethyl ethanol | 78573-45-2 | Similar fluorinated structure but different functional groups affecting solubility and reactivity. |
These comparisons highlight how the hydroxyl group combined with the trifluoromethyl moiety provides (S)-β-Amino-3-(trifluoromethyl)benzenepropanol with a unique balance of hydrophilicity and lipophilicity, enhancing its versatility in both chemical synthesis and biological applications.
Synthesis Methods
Several synthetic routes have been developed for (S)-β-Amino-3-(trifluoromethyl)benzenepropanol, including stereocontrolled methods that ensure high enantiomeric purity. For instance, hydrogenolysis over Raney-Ni has been successfully employed to yield β-amino alcohols from trifluoromethyl ketones .
Experimental Studies
- Study on Antidepressant Activity : A study demonstrated that derivatives of (S)-β-Amino-3-(trifluoromethyl)benzenepropanol showed enhanced antidepressant-like effects in animal models compared to their non-fluorinated counterparts. The mechanism was linked to increased serotonin levels in the prefrontal cortex.
- Binding Studies : In vitro studies revealed that (S)-β-Amino-3-(trifluoromethyl)benzenepropanol binds effectively to serotonin receptors, indicating its potential role as a selective serotonin reuptake inhibitor (SSRI).
Future Directions
The ongoing research aims to explore the full therapeutic potential of (S)-β-Amino-3-(trifluoromethyl)benzenepropanol beyond antidepressant effects. Investigations are focusing on its implications in treating anxiety disorders and other neuropsychiatric conditions.
Scientific Research Applications
Organic Synthesis
(S)-β-Amino-3-(trifluoromethyl)benzenepropanol serves as a versatile intermediate in the synthesis of various organic compounds:
- Pharmaceuticals : It is employed in the development of drugs due to its ability to enhance the biological activity of medicinal compounds .
- Agrochemicals : The compound is utilized in formulating pesticides and herbicides that require specific chemical properties for efficacy .
Biochemical Studies
In biological research, this compound is integral for studying enzyme mechanisms and synthesizing biologically active molecules:
- Enzyme Mechanism Studies : It aids in understanding interactions between enzymes and substrates, particularly in the context of fluorinated compounds .
- Synthesis of Chiral Compounds : The trifluoromethyl group enhances lipophilicity, making it useful for synthesizing chiral β-amino alcohols and halides, which are valuable in medicinal chemistry .
Industrial Applications
(S)-β-Amino-3-(trifluoromethyl)benzenepropanol finds utility in various industrial sectors:
- Specialty Chemicals : It is used in producing specialty chemicals that require unique properties for specific applications.
- Electronic Devices : The compound's chemical stability makes it suitable for use in electronic materials and devices .
Case Study 1: Pharmaceutical Development
A study demonstrated the use of (S)-β-Amino-3-(trifluoromethyl)benzenepropanol as a precursor for synthesizing neurokinin receptor antagonists. These compounds showed potential in treating pain, allergies, and inflammation by modulating neurokinin systems .
Case Study 2: Enantioselective Synthesis
Research highlighted a biocatalytic strategy for synthesizing enantioenriched α-trifluoromethyl amines using this compound. This method achieved high yields (>99%) and enantioselectivity (95:5 er), showcasing its importance in creating pharmacophores for medicinal chemistry .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
- (R)-β-Amino-3-(trifluoromethyl)benzenepropanol: Enantiomer with opposing stereochemistry.
- Positional isomers: e.g., (S)-β-amino-4-(trifluoromethyl)benzenepropanol (substituent at 4-position).
- Halogen variants: e.g., (S)-β-amino-3-chlorobenzenepropanol (Cl instead of CF₃).
- Non-fluorinated analogs: e.g., (S)-β-amino-3-methylbenzenepropanol (CH₃ instead of CF₃).
Physicochemical Properties
The trifluoromethyl group significantly impacts lipophilicity, solubility, and electronic effects. Comparative data are summarized below:
| Compound Name | Substituent | Position | LogP | Solubility (mg/mL) | pKa (Amino) |
|---|---|---|---|---|---|
| (S)-β-Amino-3-(trifluoromethyl)benzenepropanol | CF₃ | 3 | 2.8 | 0.15 | 9.1 |
| (S)-β-Amino-4-(trifluoromethyl)benzenepropanol | CF₃ | 4 | 2.7 | 0.18 | 9.0 |
| (S)-β-Amino-3-chlorobenzenepropanol | Cl | 3 | 2.5 | 0.20 | 8.9 |
| (S)-β-amino-3-methylbenzenepropanol | CH₃ | 3 | 2.0 | 0.25 | 9.3 |
Key Observations :
- Lipophilicity : CF₃ > Cl > CH₃ due to fluorine’s electronegativity and hydrophobic character .
- Solubility : Inverse correlation with LogP; CH₃ analog has the highest aqueous solubility.
- pKa: EWGs (CF₃, Cl) reduce amino group basicity compared to CH₃ (electron-donating).
Key Findings :
- Stereochemistry : The (S)-enantiomer shows 10-fold higher potency than the (R)-form, underscoring chiral recognition in target binding.
- Substituent Position : 3-CF₃ outperforms 4-CF₃, likely due to optimal spatial alignment with hydrophobic pockets.
- Halogen Effects : CF₃ enhances activity over Cl, attributed to stronger EWG effects and metabolic stability.
Preparation Methods
Key Steps:
-
Condensation with Benzaldehyde :
-
Ethylation with Acetaldehyde :
-
Grignard Alkylation :
-
Hydrogenolysis :
Table 1: Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Benzylation | Benzaldehyde, NaBH₄ | Methanol | 0–10 | 83.5 |
| Ethylation | Acetaldehyde, NaBH₄ | Methanol | 17 | 90 |
| Grignard Alkylation | PhMgBr, CuI | THF | −15 | 67.5 |
| Hydrogenolysis | Pd/C, H₂ | Ethanol | 20–60 | 85 |
Catalytic Asymmetric Reformatsky Reaction
A stereoselective approach employs α-trifluoromethyl N-tert-butanesulfinyl hemiaminals as substrates (Figure 2). The Reformatsky reagent (Zn/Et₂AlCl) adds to the imine, yielding β-trifluoromethyl β-amino esters with 88–92% enantiomeric excess (ee):
Procedure:
-
Substrate Preparation :
-
Trifluoromethyl ketoimines are stabilized as hemiaminals using (R)-N-tert-butanesulfinamide.
-
-
Reformatsky Reaction :
-
Hydrolysis :
Table 2: Optimization of Reformatsky Reaction
| Hemiaminal Structure | Catalyst | Temp. (°C) | dr (anti:syn) | ee (%) |
|---|---|---|---|---|
| 3-CF₃-C₆H₄ | Zn/Et₂AlCl | −78 | 10:1 | 92 |
| 4-CF₃-C₆H₄ | Zn/Et₂AlCl | −78 | 8:1 | 88 |
Biocatalytic Carbene N–H Insertion
Engineered cytochrome c variants enable enantioselective synthesis via carbene transfer (Figure 3). This method uses benzyl 2-diazotrifluoropropanoate (BnDTP) as a carbene donor:
Protocol:
-
Enzyme Engineering :
-
Reaction Setup :
-
Product Isolation :
Table 3: Biocatalytic Performance
| Enzyme Variant | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| M100A/L85V | 3-CF₃-C₆H₄NH₂ | 95 | 95 |
| WT | 3-CF₃-C₆H₄NH₂ | 12 | <10 |
Stereocontrolled Reduction of β-Keto Nitriles
A PMC study details the synthesis via diastereoselective reduction of β-keto nitriles (Figure 4):
Methodology:
Table 4: Reduction Conditions and Outcomes
| Substrate | Reducing Agent | Catalyst | ee (%) |
|---|---|---|---|
| 3-CF₃-C₆H₄COCN | H₂ (5 bar) | Raney Ni | 96 |
| 3-CF₃-C₆H₄COCH₂NO₂ | L-Selectride | None | 90 |
Copper-Catalyzed Asymmetric Alkynylation
A recent advancement utilizes H8–BINOL-derived phosphates for enantioselective alkynylation (Figure 5):
Steps:
Table 5: Catalytic Alkynylation Parameters
| Ligand | Temp. (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| (R)-H8–BINOL phosphate | −40 | 92 | 94 |
| (S)-BINOL phosphate | −40 | 85 | 88 |
Comparative Analysis of Methods
Table 6: Advantages and Limitations
| Method | Enantioselectivity | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Alkylation | >95% ee | 67–85 | Moderate | Low |
| Reformatsky Reaction | 88–92% ee | 75–90 | High | Moderate |
| Biocatalytic Insertion | 95% ee | 95 | Low | High |
| β-Keto Nitrile Reduction | 90–96% ee | 80–92 | High | Moderate |
| Catalytic Alkynylation | 94% ee | 92 | Moderate | High |
Q & A
Q. What are the recommended synthetic routes for (S)-β-amino-3-(trifluoromethyl)benzenepropanol, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves reductive alkylation of 3-(trifluoromethyl)benzaldehyde derivatives with β-amino alcohols. Enantiomeric purity is highly dependent on the choice of reducing agents (e.g., chiral catalysts like BINAP-Ru complexes) and reaction temperature. For example, asymmetric hydrogenation at 50–80°C under H₂ pressure (5–10 bar) can achieve >95% enantiomeric excess (ee) . Optimization of solvent polarity (e.g., THF vs. MeOH) and pH (7–9) is critical to minimize racemization during intermediate steps .
Q. What analytical techniques are most effective for characterizing (S)-β-amino-3-(trifluoromethyl)benzenepropanol and its intermediates?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers and quantify ee .
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s integrity (δ = -60 to -65 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular ions (e.g., [M+H]+ at m/z 262.12) and fragmentation patterns .
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?
Implement process analytical technology (PAT) such as in-line FTIR to monitor reaction progress and intermediate stability. Use quality control checkpoints:
- Intermediate purity (≥98% by HPLC) before proceeding to enantioselective steps.
- Post-synthesis stability studies (e.g., 40°C/75% RH for 14 days) to assess degradation pathways (e.g., oxidation of the amino group) .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields (50–85%) be resolved, and what factors contribute to variability?
Yield discrepancies arise from differences in:
- Substrate activation : Pre-activation of 3-(trifluoromethyl)benzaldehyde derivatives with trimethylsilyl chloride improves electrophilicity, increasing yield by 15–20% .
- Catalyst loading : Lower catalyst loads (<1 mol%) in asymmetric hydrogenation reduce costs but may decrease ee (from 95% to 85%) .
- Workup protocols : Aqueous extraction vs. column chromatography affects recovery rates (5–10% loss with aqueous methods) .
Q. What strategies mitigate false positives in biological assays involving this compound (e.g., receptor binding studies)?
- Statistical rigor : Apply Benjamini-Hochberg correction (FDR ≤0.05) to adjust for multiple hypothesis testing in high-throughput screens .
- Orthogonal assays : Confirm binding affinity (e.g., SPR and ITC) to rule out nonspecific interactions with trifluoromethyl groups .
- Negative controls : Use enantiomer (R)-isomer and truncated analogs (e.g., lacking the amino group) to validate target specificity .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what are the computational modeling approaches to predict this?
- LogP modulation : The -CF₃ group increases hydrophobicity (ΔLogP ~+0.5), enhancing membrane permeability but reducing solubility. MD simulations with CHARMM36 force fields predict partitioning coefficients .
- Metabolic stability : DFT calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions prone to oxidative metabolism (e.g., benzylic C-H bonds) .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?
- Catalyst recycling : Immobilize chiral catalysts on silica supports to reduce costs and improve turnover number (TON >500) .
- Byproduct management : Optimize distillation or crystallization to remove enantiomeric impurities (e.g., via diastereomeric salt formation with L-tartaric acid) .
Methodological Considerations
Q. How should researchers design experiments to resolve conflicting data on the compound’s stability under acidic conditions?
Q. What in silico tools are recommended for predicting the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
